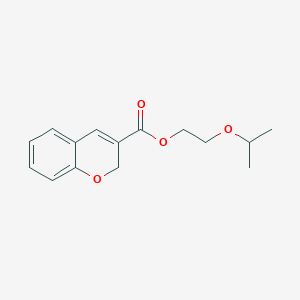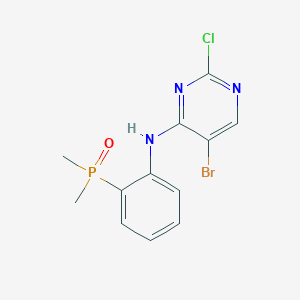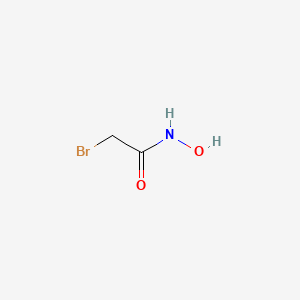
4-Pyridazinecarboxaldehyde, 1,6-dihydro-6-oxo-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde: is a heterocyclic compound that features a pyridazine ring with a phenyl group at the 3-position, an oxo group at the 6-position, and a carbaldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoaldehydes under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the oxo group can lead to the formation of hydroxyl derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry: 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism of action of 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
相似化合物的比较
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares the pyridazine core but differs in the position and type of functional groups.
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.
6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide: Another derivative with a carbohydrazide group.
Uniqueness: 6-Oxo-3-phenyl-1,6-dihydropyridazine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of both an oxo group and a carbaldehyde group allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
101563-68-2 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
6-oxo-3-phenyl-1H-pyridazine-4-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-7H,(H,12,15) |
InChI 键 |
OAIIYOIJFBMNOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)




![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
